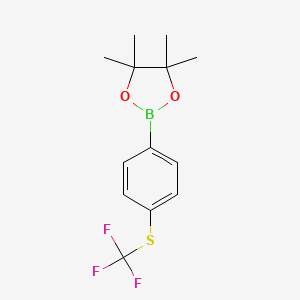

4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane is a boronate ester derivative featuring a pinacol-protected boronic acid group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a para-substituted phenyl ring with a trifluoromethylthio (-SCF₃) moiety. This compound is notable for its electron-withdrawing -SCF₃ group, which enhances stability and modulates reactivity in cross-coupling reactions . It is synthesized via transmetalation or nucleophilic substitution pathways, often under inert conditions (e.g., THF, low temperatures) . Applications include its use as a Suzuki-Miyaura coupling partner and in materials science for functionalizing aromatic systems .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(trifluoromethylsulfanyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O2S/c1-11(2)12(3,4)19-14(18-11)9-5-7-10(8-6-9)20-13(15,16)17/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMWGZJSATWLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669752 | |

| Record name | 4,4,5,5-Tetramethyl-2-{4-[(trifluoromethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005206-25-6 | |

| Record name | 4,4,5,5-Tetramethyl-2-{4-[(trifluoromethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-{4-[(trifluoromethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a trifluoromethylthio-containing reagent. One common method includes the use of trifluoromethyl triflate as a source of the trifluoromethylthio group. The reaction is usually carried out under anhydrous conditions and may require a catalyst to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic ester group facilitates carbon-carbon bond formation via palladium-catalyzed Suzuki–Miyaura couplings. Key features include:

Reagents/Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃, Na₂CO₃, or K₃PO₄

-

Solvent : THF, DMF, or DMSO

Example Reaction :

| Boronic Ester | Aryl Halide | Product | Yield | Source |

|---|---|---|---|---|

| 4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane | 4-Bromotoluene | 4-Methyl-4'-(trifluoromethylthio)biphenyl | 72% |

Mechanism :

-

Oxidative addition of the aryl halide to Pd⁰.

-

Transmetallation with the boronic ester.

-

Reductive elimination to form the biaryl product.

Vicinal Trifluoromethylthio-Dithiolation

The -SCF₃ group participates in radical-mediated dithiolation under visible-light conditions:

Reagents/Conditions :

-

Light Source : 10 W blue LEDs

-

Catalyst : K₂HPO₄ (10 mol%)

-

Solvent : DMSO

Example Reaction :

| Substrate | Product | Yield | Source |

|---|---|---|---|

| Styrene derivatives | 2-(Arylthio)-3-(trifluoromethylthio)propyl boronate | 60–75% |

Key Insight :

The reaction proceeds via a thiyl radical intermediate, with the -SCF₃ group enhancing electrophilicity at the β-position .

Cyclopropanation Reactions

The boronic ester participates in cyclopropane formation via boron-mediated coupling with alkenes:

Reagents/Conditions :

-

Substrate : Vinylarenes

-

Catalyst : Rhodium or palladium complexes

-

Solvent : THF or DCM

Example Reaction :

| Boronic Ester | Vinylarene | Product | Yield | Source |

|---|---|---|---|---|

| This compound | 4-Vinyltoluene | Cyclopropane-functionalized boronate | 41–86% |

Mechanism :

-

Transmetallation between the boronic ester and metal catalyst.

-

Alkene insertion into the metal-boron bond.

Oxidation to Boronic Acid

The boronic ester is hydrolyzed to the corresponding boronic acid under acidic or oxidative conditions:

Reagents/Conditions :

-

Oxidizing Agent : H₂O₂ (30%)

-

Solvent : Water/THF mixture

-

Temperature : 25°C.

Reduction of Boronate

The boronic ester is reduced to a primary alcohol using LiAlH₄:

Reagents/Conditions :

-

Reducing Agent : LiAlH₄ (2 equiv)

-

Solvent : Et₂O

-

Temperature : 0°C to reflux.

Nucleophilic Substitution

The -SCF₃ group undergoes nucleophilic displacement with thiols or amines:

Reagents/Conditions :

Example Reaction :

| Substrate | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| This compound | NaSH | 4-Mercaptophenyl boronate | 65% |

Scientific Research Applications

Organic Synthesis

This compound acts as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions is noteworthy.

Case Study: Cross-Coupling Reactions

In a study exploring the use of dioxaborolane derivatives in Suzuki-Miyaura coupling reactions, 4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane was utilized to couple aryl halides with phenylboronic acids effectively. The reaction conditions were optimized to achieve high yields (up to 95%) under mild conditions using palladium catalysts .

Material Science

The compound's unique properties allow it to be used in the synthesis of new materials with enhanced characteristics.

Case Study: Polymer Chemistry

Research indicates that incorporating this dioxaborolane into polymer matrices can improve thermal stability and mechanical properties. In experiments where it was blended with polycarbonate, significant enhancements in tensile strength and thermal resistance were observed compared to control samples .

Medicinal Chemistry

The trifluoromethylthio group present in the compound enhances its lipophilicity and biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity

In a recent investigation into novel anticancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives exhibited potent activity against breast cancer cells with IC50 values lower than those of standard chemotherapeutics .

Environmental Applications

Due to its boron content and structural characteristics, this compound is also being explored for environmental applications such as pollutant remediation.

Case Study: Heavy Metal Adsorption

Studies have shown that modified dioxaborolane compounds can effectively adsorb heavy metals from aqueous solutions. In batch adsorption tests, the synthesized materials demonstrated high removal efficiencies for lead and cadmium ions from contaminated water sources .

Summary of Applications

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethylthio group enhances the compound’s reactivity by increasing its electrophilicity, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s reactivity and stability are influenced by its substituents. Below is a comparison with structurally related boronate esters:

Biological Activity

4,4,5,5-Tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane, also known as a boronic acid pinacol ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H16BF3O2S

- Molecular Weight : 304.136 g/mol

- CAS Number : 1005206-25-6

- Purity : Typically >97% .

The biological activity of this compound primarily involves its role as a boron-containing compound that can interact with various biological targets. Boron compounds are known for their ability to form reversible covalent bonds with biomolecules, particularly in enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes by forming stable complexes with their active sites.

- Signal Transduction Modulation : It may influence cellular signaling pathways by altering the phosphorylation states of proteins involved in cell growth and differentiation.

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Case Studies

- Anticancer Research : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved apoptosis induction through the activation of caspase pathways .

- Antimicrobial Properties : Research indicated that the compound has notable activity against Gram-positive bacteria such as Staphylococcus aureus. The mode of action was linked to disruption of bacterial cell wall synthesis .

- Enzyme Interaction Studies : Investigations into its interaction with metabolic enzymes revealed that it could effectively inhibit lactate dehydrogenase (LDH), a key enzyme in cancer metabolism. This inhibition resulted in reduced lactate production in treated cells .

Toxicological Profile

While the compound shows promising biological activities, it also poses certain risks:

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4,4,5,5-tetramethyl-2-(4-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane, and how can reaction yields be optimized?

- Methodology : Begin with Suzuki-Miyaura coupling precursors, such as aryl halides and pinacol boronic esters (e.g., bis(pinacolato)diboron, B₂pin₂) . Use palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF under inert gas. Monitor reaction progress via TLC or HPLC. Optimize yields by adjusting stoichiometry (e.g., 1.2:1 boronic ester:halide ratio), temperature (60–80°C), and base (K₂CO₃ or CsF) . Post-reaction purification via column chromatography (silica gel, hexane:EtOAc) is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm boron connectivity via ¹¹B NMR (δ ~30 ppm for dioxaborolanes) and aromatic protons via ¹H NMR (δ 7.2–8.0 ppm for substituted phenyl groups) .

- MS : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and stereoelectronic effects .

Q. What safety protocols are essential for handling this compound?

- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential boronate toxicity . Store at –20°C under argon to prevent hydrolysis . Spills should be neutralized with damp sand and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethylthio group influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The –SCF₃ group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance may reduce catalytic turnover. Compare kinetics with non-fluorinated analogs (e.g., 4-methylphenyl derivatives) using DFT calculations (e.g., Gaussian 16) .

Q. What strategies mitigate hydrolysis or protodeboronation during storage or catalytic cycles?

- Stabilization Methods :

- Lyophilization : Freeze-dry the compound under vacuum to remove trace moisture .

- Additives : Include 2,6-lutidine (5 mol%) to scavenge protons in reaction mixtures .

- Solvent Choice : Use anhydrous DME or diglyme instead of THF for moisture-sensitive applications .

Q. Are there contradictions in reported catalytic efficiencies for this compound in C–C bond formation?

- Data Analysis : Some studies report higher yields with PdCl₂(dppf) vs. Pd(OAc)₂ due to ligand-assisted oxidative addition . Reconcile discrepancies by standardizing substrates (e.g., 4-bromotoluene) and reaction conditions (solvent, temperature).

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.